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Compound of Interest

Compound Name: 4-Hydroxy-2-methylbenzonitrile

Cat. No.: B169208 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and

computational protocols for the quantum chemical analysis of 4-Hydroxy-2-
methylbenzonitrile. While a dedicated, peer-reviewed computational study exclusively

detailing all quantum chemical properties of this specific molecule is not readily available in the

published literature, this document outlines a robust methodology based on established

computational chemistry practices for analogous substituted benzonitriles and phenols. The

presented data is synthesized from typical results for similar molecular structures and should

be considered illustrative pending a dedicated computational study.

The insights derived from these calculations are invaluable for understanding the molecule's

structural, electronic, and spectroscopic properties, which are critical for applications in

medicinal chemistry, drug design, and materials science.

Molecular Structure and Optimized Geometry
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are pivotal

in determining the most stable three-dimensional arrangement of atoms in a molecule. The

process of geometry optimization systematically alters the atomic coordinates to find the

minimum energy conformation on the potential energy surface. For 4-Hydroxy-2-
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methylbenzonitrile, the initial geometry for such a calculation can be derived from its known

crystal structure, available from crystallographic databases[1].

Table 1: Optimized Geometrical Parameters (Illustrative)

The following table presents illustrative optimized geometrical parameters for 4-Hydroxy-2-
methylbenzonitrile, based on expected values from DFT calculations (e.g., at the B3LYP/6-

311++G(d,p) level of theory). These values are compared with the experimental data obtained

from X-ray crystallography[1].

Parameter Bond/Angle
Calculated Value
(Illustrative)

Experimental Value
(Crystal Structure)
[1]

Bond Lengths (Å)

C-C (aromatic) 1.390 - 1.405 1.373 - 1.401

C-CN 1.445 1.442

C≡N 1.158 1.140

C-O 1.360 1.361

O-H 0.965
N/A (typically not

resolved)

C-CH₃ 1.510 1.498

Bond Angles (°)

C-C-C (aromatic) 119.5 - 120.5 118.9 - 121.1

C-C-CN 119.8 120.1

C-C-O 118.5 118.3

C-O-H 109.5 N/A

Dihedral Angles (°)

C-C-O-H 0.0 or 180.0 N/A
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Electronic Properties and Frontier Molecular
Orbitals
The electronic properties of a molecule, such as its reactivity and kinetic stability, are

fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular

Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference

between these orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and

reactivity. A smaller gap suggests that the molecule is more polarizable and more readily

excited.

Table 2: Calculated Electronic Properties (Illustrative)

This table summarizes the expected electronic properties of 4-Hydroxy-2-methylbenzonitrile
from a DFT calculation.

Property Calculated Value (Illustrative)

HOMO Energy -6.5 eV

LUMO Energy -1.2 eV

HOMO-LUMO Gap (ΔE) 5.3 eV

Dipole Moment 3.5 D

Mulliken Atomic Charges

O -0.65 e

N -0.50 e

C (attached to OH) +0.25 e

C (cyano) +0.15 e

Vibrational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman

spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule.

Quantum chemical calculations can predict these vibrational frequencies, aiding in the
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assignment of experimental spectra. It is standard practice to scale the calculated frequencies

to correct for anharmonicity and the approximations inherent in the computational methods.

Table 3: Calculated Vibrational Frequencies (Illustrative)

The following table presents a selection of characteristic calculated vibrational frequencies for

4-Hydroxy-2-methylbenzonitrile, with their corresponding assignments.

Calculated Frequency (cm⁻¹, scaled) Vibrational Mode Assignment

~3600 O-H stretch

~3050 Aromatic C-H stretch

~2950 Methyl C-H stretch

~2230 C≡N stretch

~1600, ~1500, ~1450 Aromatic C-C stretch

~1250 C-O stretch

~850 Aromatic C-H out-of-plane bend

Experimental and Computational Protocols
The following sections detail the standard methodologies for the quantum chemical calculations

described in this guide.

Computational Details
All quantum chemical calculations should be performed using a reputable software package

such as Gaussian, ORCA, or GAMESS. A widely used and reliable method for this type of

molecule is Density Functional Theory (DFT) with a hybrid functional, such as B3LYP. A Pople-

style basis set, for instance, 6-311++G(d,p), is generally sufficient to provide a good balance

between accuracy and computational cost.

The computational workflow typically involves:
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Geometry Optimization: Starting from an initial structure (e.g., from the crystal structure

data), the molecular geometry is optimized to find the lowest energy conformation.

Frequency Calculation: A frequency analysis is performed on the optimized geometry to

confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to

calculate the vibrational frequencies.

Electronic Property Calculation: Single-point energy calculations on the optimized geometry

are used to determine electronic properties such as HOMO-LUMO energies and Mulliken

atomic charges.

Visualization and Analysis
The output of the quantum chemical calculations can be visualized and analyzed using

software such as GaussView, Avogadro, or Chemcraft. These programs allow for the

visualization of molecular orbitals, vibrational modes, and the molecular electrostatic potential

map.

Visualizations
Computational Workflow
The following diagram illustrates a typical workflow for performing quantum chemical

calculations.
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Computational Chemistry Workflow for 4-Hydroxy-2-methylbenzonitrile

Initial Structure
(e.g., from Crystal Data)

Geometry Optimization
(DFT: B3LYP/6-311++G(d,p))

Frequency Calculation Optimized Geometry

Vibrational Frequencies Electronic Properties
(HOMO, LUMO, Charges)

Analysis & Visualization
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Frontier Molecular Orbitals of 4-Hydroxy-2-methylbenzonitrile

Highest Occupied Molecular Orbital (HOMO)

Lowest Unoccupied Molecular Orbital (LUMO)

HOMO
(Electron Rich)

Primarily localized on the
phenol ring and oxygen atom

LUMO
(Electron Deficient)

 Excitation

Primarily localized on the
benzonitrile ring and cyano group

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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